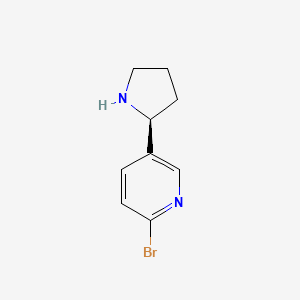

(S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine

説明

特性

分子式 |

C9H11BrN2 |

|---|---|

分子量 |

227.10 g/mol |

IUPAC名 |

2-bromo-5-[(2S)-pyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C9H11BrN2/c10-9-4-3-7(6-12-9)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2/t8-/m0/s1 |

InChIキー |

HFHUQKSKYTXHOJ-QMMMGPOBSA-N |

異性体SMILES |

C1C[C@H](NC1)C2=CN=C(C=C2)Br |

正規SMILES |

C1CC(NC1)C2=CN=C(C=C2)Br |

製品の起源 |

United States |

Technical Guide: (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine (CAS 1211586-87-6)

[1]

Executive Summary

Molecule: (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine CAS: 1211586-87-6 Class: Chiral Halogenated Pyridine / Nornicotine Analog Primary Utility: Late-stage intermediate for Nicotinic Acetylcholine Receptor (nAChR) agonists.

(S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine is a "privileged scaffold" in medicinal chemistry. Structurally, it represents a 6-bromo-nornicotine analog (using traditional nicotine numbering) or, more formally, a 2,5-disubstituted pyridine. Its value lies in its orthogonal reactivity : the C2-bromide offers a handle for cross-coupling (Suzuki, Buchwald), while the C5-pyrrolidine provides a chiral secondary amine for diversification. This guide details its properties, asymmetric synthesis, and application in neurotherapeutic drug discovery.

Part 1: Physiochemical Profile & Identification

This compound is often handled as a salt (e.g., Hydrochloride or Tosylate) to prevent oxidation of the secondary amine and to ensure solid-state stability.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine |

| Molecular Formula | |

| Molecular Weight | 227.10 g/mol |

| Chirality | (S)-Enantiomer (Levorotatory precursor to natural nicotine analogs) |

| Physical State | Viscous oil (free base) / White to off-white solid (HCl salt) |

| Boiling Point | ~330°C (Predicted at 760 mmHg) |

| pKa (Calculated) | Pyrrolidine |

| Solubility | Soluble in DMSO, MeOH, DCM.[1][2][3] Low solubility in hexanes. |

Structural Insight

The molecule features two nitrogen centers with distinct electronic environments:

-

Pyrrolidine Nitrogen (

): Highly basic and nucleophilic. Requires protection (e.g., Boc, Cbz) during metal-catalyzed cross-couplings at the bromine site to prevent catalyst poisoning. -

Pyridine Nitrogen (

): Electron-deficient due to the inductive effect of the adjacent Bromine (C2) and the ring electronics. This makes the C2-Br bond highly activated for

Part 2: Synthetic Accessibility & Manufacturing

Achieving the (S)-configuration with high enantiomeric excess (ee > 98%) is critical, as the nAChR binding pocket is stereospecific. The most robust industrial route involves Asymmetric Hydrogenation .

Synthesis Workflow (The "Chiral Switch" Protocol)

Core Logic: Rather than resolving a racemic mixture (which wastes 50% of material), we construct the imine bond and reduce it stereoselectively using a chiral Ruthenium or Iridium catalyst.

Step-by-Step Protocol:

-

Coupling (Suzuki-Miyaura):

-

Reagents: 2-Bromo-5-iodopyridine + [1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl]boronic acid.

-

Conditions:

, -

Product: A dehydropyrrole (cyclic enamide) intermediate.

-

-

Asymmetric Hydrogenation (The Critical Step):

-

Deprotection:

-

Reagent: TFA/DCM or HCl/Dioxane.

-

Outcome: Removal of the Boc group yields the target CAS 1211586-87-6.

-

Visualization: Synthesis Pathway

Figure 1: Chemo-enzymatic or asymmetric catalytic route to ensure (S)-enantiopurity.

Part 3: Reactivity Profile & Functionalization

This scaffold allows for "Divergent Synthesis." The order of operations is crucial: Functionalize the Amine First , then Couple the Bromide .

The "Chemist's Toolbox" for CAS 1211586-87-6

| Reaction Type | Target Site | Reagents | Outcome |

| N-Alkylation | Pyrrolidine NH | R-X, | Tertiary amines (nAChR pharmacophore modulation) |

| Reductive Amination | Pyrrolidine NH | Aldehyde, | N-Methyl/Ethyl analogs (e.g., 6-bromo-nicotine) |

| Buchwald-Hartwig | Pyridine C-Br | Aminopyridines (High affinity ligands) | |

| Suzuki Coupling | Pyridine C-Br | Biaryl scaffolds | |

| Sonogashira | Pyridine C-Br | Alkyne, CuI, Pd | Alkynyl-pyridines (Rigid linkers) |

Visualization: Divergent Reactivity Map

Figure 2: Functionalization logic. The C2-Bromine and Pyrrolidine-NH allow orthogonal modifications.

Part 4: Medicinal Chemistry Applications[9][10][11]

Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

This molecule is a direct structural analog of Epibatidine and Tebanicline (ABT-594) .

-

Mechanism: The pyrrolidine nitrogen mimics the positively charged quaternary ammonium of acetylcholine (cation-pi interaction with Trp residues in the receptor).

-

Selectivity: The substitution at the 2-position (Bromine) modulates the electronic density of the pyridine ring, often enhancing selectivity for

subtypes (analgesia/cognition) over

Case Study: ABT-594 Analogs

In the development of non-opioid analgesics, the 2-bromo group is often replaced or used as a leaving group to introduce ether linkages (e.g., 2-pyridin-3-yl ethers).

-

Causality: The (S)-configuration is essential. The (R)-enantiomer typically shows 10-100x lower affinity for the

receptor.

Part 5: Handling, Stability, & Safety[6][12]

Stability Protocol

-

Oxidation Risk: The secondary amine is prone to oxidation to the imine (N-oxide precursors) if left in solution with air.

-

Storage: Store as the HCl salt under Argon at -20°C.

-

Racemization: The chiral center is alpha to the pyridine ring. Avoid strong bases (e.g., NaH, LDA) at high temperatures, which can cause deprotonation at the benzylic-like position and lead to racemization.

Safety (GHS Classification)

References

-

PubChem Compound Summary. (2025). tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (Related Scaffold Data).[2] National Center for Biotechnology Information. Link(Note: Used for structural analogy on pyridine-pyrrolidine handling).

-

ChemicalBook. (2025).[4] 2-bromo-5-(pyrrolidin-2-yl)pyridine Properties and Suppliers.[6]Link.

-

Sigma-Aldrich. (2025).[4] 5-Bromo-2-(pyrrolidin-2-yl)pyridine Safety Data Sheet (Isomer Reference). Merck KGaA. Link.

-

Organic Syntheses. (1946).[7] General Bromination of Pyridine Derivatives. Org.[8][9] Synth. 1946, 26,[7] 16. Link.

-

Gazi University. (2024).[10] Advances in synthesis and medicinal properties of pyridine derivatives.[10][11] European Journal of Medicinal Chemistry Reports.[10] Link.

Sources

- 1. prepchem.com [prepchem.com]

- 2. tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | C11H20N2O2 | CID 46930560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-broMo-5-(pyrrolidin-2-yl)pyridine | 1211586-87-6 [amp.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]

- 11. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure of (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine

An In-Depth Technical Guide to (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine

Authored by a Senior Application Scientist

Introduction

(S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine is a chiral heterocyclic compound of significant interest in the field of medicinal chemistry and pharmaceutical development. Its structural architecture, featuring a stereodefined pyrrolidine ring appended to a brominated pyridine core, makes it a highly valuable and versatile building block in organic synthesis. The precise spatial arrangement conferred by the (S)-stereocenter is crucial for its application in creating molecules with specific biological activities.

This guide provides a comprehensive technical overview of (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine, intended for researchers, chemists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthetic strategies, detailed spectroscopic characterization, applications, and essential safety protocols. The primary focus will be on understanding the causality behind its chemical behavior and utility, particularly its pivotal role as a key intermediate in the synthesis of Varenicline, a prominent smoking cessation aid.[1]

Part 1: Molecular Structure and Physicochemical Properties

The identity and reactivity of (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine are fundamentally dictated by its unique structural features. The molecule consists of two key heterocyclic systems: a pyridine ring and a pyrrolidine ring.

-

Pyridine Ring: The pyridine ring is substituted at the 2-position with a bromine atom. Bromine, being an electronegative halogen, deactivates the ring towards electrophilic substitution but also serves as an excellent leaving group or a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is a cornerstone of its synthetic utility.

-

Pyrrolidine Ring: A saturated, five-membered nitrogen heterocycle, the pyrrolidine ring is attached at the 5-position of the pyridine.[2] The non-planar, puckered nature of this sp³-rich scaffold allows it to explore three-dimensional space, a highly desirable trait in drug design for optimizing interactions with biological targets.[2]

-

Chirality: The C2 position of the pyrrolidine ring is a chiral center with a defined (S)-configuration. This stereochemistry is critical, as biological systems are inherently chiral, and the therapeutic efficacy of a drug often depends on a single enantiomer.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁BrN₂ | [3] |

| Molecular Weight | 227.1 g/mol | [4] |

| CAS Number | 886365-48-6 (for the racemate) | [4] |

| Appearance | Yellow to Brown Liquid | [4] |

| Boiling Point | 313.0 ± 42.0 °C (Predicted) | [3] |

| Purity | Typically ≥95-97% | [4][5] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [4] |

| InChI Key | JLTGSHMIZYILLU-UHFFFAOYSA-N | [4] |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine is not trivial and often involves multi-step sequences that require careful control of stereochemistry. Modern heterocyclic chemistry offers various strategies for the construction of both the pyridine and pyrrolidine rings.[6][7][8]

Conceptual Synthetic Workflow

A common strategy involves the coupling of a pre-functionalized pyridine derivative with a chiral pyrrolidine synthon. The bromine atom on the pyridine ring can be introduced either before or after the coupling step. A key consideration is the protection of the pyrrolidine nitrogen to prevent side reactions during the synthesis.

Exemplary Synthetic Protocol (Conceptual)

The following protocol outlines a plausible, generalized approach. Specific reagents and conditions may vary based on literature precedents for related structures.

Objective: To synthesize (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step includes a purification and characterization checkpoint to ensure the integrity of the intermediate before proceeding, minimizing downstream failures.

Step 1: Synthesis of a Chiral Pyrrolidine Precursor

-

Causality: The synthesis often begins with a commercially available and enantiomerically pure starting material, such as (S)-proline or a derivative. This preserves the required stereochemistry from the outset. A common strategy involves protecting the nitrogen (e.g., with a Boc group) to prevent its nucleophilicity from interfering in subsequent steps.

Step 2: Coupling with the Pyridine Ring

-

Method: A nucleophilic aromatic substitution (SₙAr) or a palladium-catalyzed cross-coupling reaction can be employed. For instance, reacting the lithium salt of N-Boc-pyrrolidine with 2,5-dibromopyridine.

-

Causality: The choice of 2,5-dibromopyridine is strategic. The bromine at the 2-position is more activated towards nucleophilic attack than the one at the 5-position. Alternatively, in a cross-coupling reaction, the differential reactivity of the two C-Br bonds can be exploited to achieve selective substitution.

Step 3: Deprotection

-

Method: The Boc protecting group is typically removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)).

-

Procedure:

-

Dissolve the N-Boc protected intermediate in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add TFA dropwise and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 4: Purification

-

Method: The final product is typically purified by silica gel column chromatography.

-

Causality: Chromatography is essential to remove any remaining starting materials, by-products from the deprotection step, and other impurities to achieve the high purity (≥97%) required for subsequent applications.

Part 3: Spectroscopic Characterization

Rigorous spectroscopic analysis is mandatory to confirm the structure and purity of the synthesized compound. Below are the expected data based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution into a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to confirm assignments.[9]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 | d | 1H | H-6 (Pyridine) | Proton ortho to pyridine nitrogen, deshielded. |

| ~7.6 | dd | 1H | H-4 (Pyridine) | Proton on pyridine ring, coupled to H-3 and H-6. |

| ~7.4 | d | 1H | H-3 (Pyridine) | Proton on pyridine ring, adjacent to bromine. |

| ~4.2 | t | 1H | H-2' (Pyrrolidine) | Chiral proton, adjacent to two nitrogens (pyridine & pyrrolidine). |

| ~3.5 - 3.0 | m | 2H | H-5' (Pyrrolidine) | Protons adjacent to the pyrrolidine nitrogen. |

| ~2.2 - 1.8 | m | 4H | H-3', H-4' (Pyrrolidine) | Aliphatic protons of the pyrrolidine ring. |

| ~2.0 | br s | 1H | NH (Pyrrolidine) | Exchangeable proton, broad signal. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-5 (Pyridine) | Carbon bearing the pyrrolidine substituent. |

| ~150 | C-6 (Pyridine) | Carbon ortho to the pyridine nitrogen. |

| ~141 | C-2 (Pyridine) | Carbon bearing the bromine atom. |

| ~140 | C-4 (Pyridine) | Aromatic CH carbon. |

| ~122 | C-3 (Pyridine) | Aromatic CH carbon. |

| ~60 | C-2' (Pyrrolidine) | Chiral carbon attached to the pyridine ring. |

| ~46 | C-5' (Pyrrolidine) | Carbon adjacent to the pyrrolidine nitrogen. |

| ~34 | C-3' (Pyrrolidine) | Aliphatic carbon. |

| ~25 | C-4' (Pyrrolidine) | Aliphatic carbon. |

Mass Spectrometry (MS)

-

Expected M⁺ Peak: A prominent molecular ion peak cluster is expected due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected peaks would be at m/z 226 and 228.

-

Fragmentation: Common fragmentation would involve the loss of the bromine atom or cleavage of the pyrrolidine ring.

Infrared (IR) Spectroscopy

-

~3300 cm⁻¹: N-H stretch (secondary amine of the pyrrolidine).

-

~3100-3000 cm⁻¹: Aromatic C-H stretch.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretch.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1100-1000 cm⁻¹: C-N stretch.

-

~700-550 cm⁻¹: C-Br stretch.

Part 4: Applications in Drug Development

The primary and most well-documented application of (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine is as a crucial intermediate in the multi-step synthesis of Varenicline .[1][10]

Case Study: Varenicline Synthesis

Varenicline (marketed as Chantix® or Champix®) is a prescription medication used to treat nicotine addiction.[1] It acts as a partial agonist of the α4β2 nicotinic acetylcholine receptor.[1] The synthesis of Varenicline involves constructing a complex polycyclic framework, and (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine or a closely related derivative provides the core chiral fragment that ultimately forms part of the final active pharmaceutical ingredient (API).

The synthetic pathway to Varenicline from this intermediate typically involves further cyclization steps.[10][11] The bromine atom facilitates the formation of a new ring, and the pre-existing stereocenter ensures the final product is the correct, biologically active enantiomer.

Broader Potential

The 5-substituted-2-bromopyridine scaffold is a privileged structure in medicinal chemistry. The bromine atom allows for diverse functionalization via cross-coupling reactions, enabling the rapid generation of libraries of compounds for screening. The pyrrolidine moiety is also a common feature in many biologically active molecules, contributing to favorable properties like aqueous solubility and receptor binding.[2]

Part 5: Safety, Handling, and Storage

As a laboratory chemical, (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine must be handled with appropriate care. The following information is synthesized from safety data sheets for this compound and structurally related chemicals.[4][12][13][14]

Hazard Identification

GHS Pictogram:

-

GHS07 (Exclamation Mark)[4]

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

-

Keep in a dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]

-

Recommended storage temperature is 2-8°C.[4]

Conclusion

(S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine is more than just a chemical intermediate; it is an enabling tool for the creation of complex, stereochemically defined molecules with profound biological applications. Its structure, combining a reactive bromopyridine handle with a chiral pyrrolidine scaffold, makes it indispensable in pharmaceutical synthesis, most notably for the production of Varenicline. A thorough understanding of its properties, synthesis, and characterization, as detailed in this guide, is essential for any researcher or scientist working with this valuable compound.

References

-

New Drug Approvals. (2006). Varenicline. Retrieved from [Link]

- Google Patents. (2012). CN102827079A - Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride.

- Google Patents. (2022). CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (2009). Process for preparing varenicline and intermediates for use therein - EP 2204369 A1.

-

Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1, x160090. Retrieved from [Link]

-

Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Pyrrolidine synthesis via ring contraction of pyridines. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. Retrieved from [Link]

-

RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Retrieved from [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-broMo-5-(pyrrolidin-2-yl)pyridine | 1211586-87-6 [amp.chemicalbook.com]

- 4. 5-Bromo-2-(pyrrolidin-2-yl)pyridine | 886365-48-6 [sigmaaldrich.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine synthesis [organic-chemistry.org]

- 8. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 11. CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.ca [fishersci.ca]

- 14. jubilantingrevia.com [jubilantingrevia.com]

Molecular weight and formula of (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine

The following technical guide details the molecular characteristics, synthesis, and applications of (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine.

Executive Summary

(S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine is a high-value chiral intermediate used primarily in the synthesis of neuronal nicotinic acetylcholine receptor (nAChR) ligands. Structurally, it consists of a pyridine ring substituted with a bromine atom at the C2 position and a pyrrolidine ring at the C5 position. The (S)-enantiomer is of particular significance in medicinal chemistry for developing stereochemically pure agonists and antagonists targeting central nervous system (CNS) disorders, including Alzheimer’s disease, schizophrenia, and pain management.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Core Identifiers

| Parameter | Specification |

| Chemical Name | (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine |

| CAS Registry Number | 1213319-44-8 (Specific to S-enantiomer) |

| Related CAS | 1211586-87-6 (Racemic); 1213105-52-2 (R-enantiomer) |

| Molecular Formula | C |

| Molecular Weight | 227.10 g/mol |

| Exact Mass | 226.0106 g/mol |

| MDL Number | MFCD07374402 (Generic/Racemic ref) |

Structural Specifications

-

SMILES: Brc1ccc(cn1)[C@@H]2CCCN2

-

InChI Key: JLTGSHMIZYILLU-UHFFFAOYSA-N (Note: InChI key often maps to the racemate unless stereolayer is specified)

-

Stereochemistry: (S)-configuration at the pyrrolidine C2 position.

Physical Properties

| Property | Value (Experimental/Predicted) |

| Appearance | Pale yellow to brown viscous oil or low-melting solid |

| Boiling Point | ~313°C (Predicted at 760 mmHg) |

| Density | ~1.4 ± 0.1 g/cm³ |

| pKa (Pyrrolidine NH) | ~9.5 (Basic) |

| pKa (Pyridine N) | ~2.5 (Weakly basic due to Br- electron withdrawal) |

| Solubility | Soluble in DCM, Methanol, DMSO; sparingly soluble in water |

Structural Analysis & Stereochemistry

The molecule features two distinct nitrogen heterocycles. The pyridine nitrogen is electron-deficient, further deactivated by the electron-withdrawing bromine at C2. The pyrrolidine nitrogen is aliphatic and highly basic.

The (S)-stereocenter is critical for biological activity. In many nAChR ligands (e.g., nicotine, nornicotine), the (S)-enantiomer exhibits significantly higher binding affinity than the (R)-enantiomer. The C2-Bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing the attachment of diverse functional groups while preserving the chiral center at C5.

Synthesis & Characterization Protocols

Synthetic Route (Asymmetric Approach)

A robust synthesis typically avoids resolution of racemates to maximize yield. A common approach involves the diastereoselective addition of a metallated pyridine species to a chiral sulfinimine or the use of chiral pool materials (L-proline derivatives).

Protocol Summary:

-

Starting Material: 2,5-Dibromopyridine.

-

Lithiation: Selective halogen-lithium exchange at C5 using n-BuLi in toluene/THF at -78°C.

-

Coupling: Reaction with an N-protected chiral electrophile (e.g., (S)-N-Boc-prolinal) or a cyclic imine.

-

Reduction/Deprotection: Removal of the hydroxyl group (if aldehyde used) and Boc-deprotection using TFA/DCM.

Characterization Workflow

To ensure the integrity of the (S)-enantiomer, the following analytical battery is required:

-

1H NMR (400 MHz, CDCl3): Diagnostic peaks for the pyridine protons (doublets at ~8.3 ppm and ~7.4 ppm) and the pyrrolidine ring protons (multiplets 1.5–3.2 ppm).

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

-

Criterion: >98% ee (enantiomeric excess).

-

-

Mass Spectrometry (LC-MS): ESI+ mode. Target [M+H]+ = 227.0/229.0 (1:1 isotopic pattern for Br).

Applications in Drug Discovery

This compound is a "privileged scaffold" in neuropharmacology.

-

nAChR Agonists: The 3-pyridyl-pyrrolidine motif (nornicotine) is the archetype for nAChR binding. Moving the pyrrolidine to the 5-position (meta) and adding a halogen at the 2-position (ortho) modulates the electronic profile and basicity of the pyridine nitrogen, often improving selectivity for

or -

Library Generation: The C2-Bromine allows for rapid diversification. Researchers can generate libraries of 2-aryl, 2-alkynyl, or 2-amino derivatives to explore Structure-Activity Relationships (SAR).

-

Radioligand Precursors: The bromine atom can be replaced with Tritium (

H) or Fluorine-18 (

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.[1][2]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The pyrrolidine amine is sensitive to oxidation and carbamate formation (CO

absorption) over time. -

PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood.

References

-

BLD Pharmatech. (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine Product Page. Retrieved from

-

Sigma-Aldrich. 5-Bromo-2-(pyrrolidin-2-yl)pyridine (Regioisomer Reference). Retrieved from

-

PubChem. Compound Summary: Pyridine, 2-bromo-5-(2-pyrrolidinyl)-. Retrieved from

-

National Institutes of Health (PMC). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Retrieved from

Sources

Positional Isomerism in Nicotinic Scaffolds: (S)-2-Bromo vs. 3-Bromo-5-(pyrrolidin-2-yl)pyridine

The following technical guide details the structural, synthetic, and pharmacological distinctions between (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine (referred to as the 2-Br Isomer ) and 3-bromo-5-(pyrrolidin-2-yl)pyridine (referred to as the 3-Br Isomer or 5-bromo-nornicotine ).

Executive Summary

In the development of nicotinic acetylcholine receptor (nAChR) ligands, the pyridine-pyrrolidine scaffold (nicotinoids) remains a privileged structure. While natural nicotine possesses a hydrogen at the C5 position, halogenation at the pyridine ring dramatically alters both pharmacokinetics and synthetic utility .

-

The 3-Br Isomer (5-bromo-nornicotine): A critical pharmacophore. The bromine at C3 (meta to nitrogen) mimics the electronic and steric profile required for high-affinity binding to

nAChRs. It is a direct precursor to clinical candidates like SIB-1508Y (Altinicline) .[1] -

The 2-Br Isomer: A reactive scaffold. The bromine at C2 (ortho to nitrogen) renders the ring electron-deficient, enabling nucleophilic aromatic substitution (

). While less potent as a direct agonist due to steric clash in the binding pocket, it serves as a vital electrophilic entry point for diversifying the scaffold via non-palladium chemistries.

This guide analyzes the divergent synthesis and reactivity of these isomers, providing validated protocols for their construction.

Chemical Architecture & Electronic Divergence

The fundamental difference lies in the position of the bromine atom relative to the pyridine nitrogen, which dictates the electronic environment of the ring.

| Feature | 2-Br Isomer (Ortho-bromo) | 3-Br Isomer (Meta-bromo) |

| Electronic Effect | Strong inductive withdrawal; C2 is highly electron-deficient. | Inductive withdrawal is weaker; Ring retains "benzenoid" character. |

| High. Susceptible to displacement by amines/alkoxides at C2. | Inert. Requires transition metal catalysis (Pd, Cu) for substitution. | |

| Lithiation Selectivity | Direct lithiation at C5 is favored (Br directs to C5 via coordination). | Lithiation often requires blocking groups or halogen-dance conditions. |

| pKa (Pyrrolidine N) | Lower (~7.5) due to electron-poor pyridine. | Higher (~8.0) closer to nornicotine. |

Synthetic Divergence: Regiocontrol Strategies

The synthesis of these isomers requires divergent strategies starting from di-halogenated pyridines. The critical challenge is installing the chiral pyrrolidine moiety while preserving the correct bromine regiochemistry.

Pathway A: The 2-Br Isomer (via Regioselective Lithiation)

Precursor: 2,5-Dibromopyridine.[2]

Mechanism: Lithium-Halogen Exchange (Li-Br).

Logic: In 2,5-dibromopyridine, the C5-Br bond is electronically activated for exchange over the C2-Br bond. The C2-Br bond is stronger due to

Pathway B: The 3-Br Isomer (via Asymmetric Addition)

Precursor: 3,5-Dibromopyridine (or 3-bromo-5-iodopyridine). Mechanism: Selective Monolithiation. Logic: Due to symmetry, 3,5-dibromopyridine produces a single lithiated species. Reaction with a chiral electrophile (e.g., (S)-N-Boc-prolinal or a cyclic sulfinimine) installs the pyrrolidine ring.

Visualization of Synthetic Workflows

Figure 1: Divergent synthetic routes relying on the regioselectivity of Lithium-Halogen exchange.

Experimental Protocols

Protocol A: Synthesis of (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine

Rationale: This protocol utilizes the preferential exchange of the C5-bromide in 2,5-dibromopyridine.[3] Toluene is used to suppress halogen scrambling.

-

Lithiation:

-

Charge a flame-dried flask with 2,5-dibromopyridine (2.37 g, 10 mmol) and anhydrous toluene (50 mL).

-

Cool to -78°C (dry ice/acetone bath).

-

Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 mins.

-

Checkpoint: The solution turns yellow/orange. Stir for 45 mins at -78°C.

-

-

Coupling:

-

Dissolve (S)-N-Boc-2-pyrrolidinone (1.85 g, 10 mmol) in toluene (10 mL).

-

Cannulate this solution into the lithiated pyridine slowly.

-

Stir for 2 h at -78°C, then warm to -20°C over 1 h.

-

-

Quench & Reduction:

-

Quench with sat.

. Extract with EtOAc. -

The resulting ketone is unstable; proceed immediately to reduction.

-

Dissolve crude ketone in

(20 mL) and add triethylsilane ( -

Reflux for 4 h. (TFA deprotects the Boc group and promotes ionic hydrogenation).

-

-

Isolation:

Protocol B: Synthesis of (S)-3-Bromo-5-(pyrrolidin-2-yl)pyridine

Rationale: Standard route for SIB-1508Y intermediates.

-

Lithiation:

-

Dissolve 3,5-dibromopyridine (2.37 g, 10 mmol) in diethyl ether (50 mL) at -78°C.

-

Add n-BuLi (1.1 eq). Stir for 30 mins.

-

-

Coupling (Weinreb Amide Route):

-

Add (S)-N-Boc-proline-N-methoxy-N-methylamide (Weinreb amide) (1.2 eq).

-

Note: Using the Weinreb amide prevents over-addition.

-

Warm to RT and quench.

-

-

Reduction:

-

The resulting ketone is reduced using borane-dimethyl sulfide (

) or via the

-

Pharmacological & Functional Comparison[4][6][7][8]

The position of the bromine atom dictates the molecule's fate in biological systems and drug design pipelines.

Structure-Activity Relationship (SAR)

-

3-Br Isomer (Agonist Profile):

-

Binding: High affinity for

nAChR ( -

Mechanism: The 3-Br substituent fills a hydrophobic pocket in the receptor interface, similar to the vinyl group of cytisine.

-

Application: Lead compound for cognitive enhancers (e.g., SIB-1508Y).[6]

-

-

2-Br Isomer (Steric/Electronic Clash):

-

Binding: Significantly reduced affinity (

nM). -

Mechanism: The C2 substituent creates steric interference with the receptor backbone (Trp residue interactions).

-

Application: Used primarily as a negative control or a synthetic intermediate to introduce other groups (e.g., alkynes via Sonogashira) that recover affinity.

-

Metabolic Stability

-

Oxidation: The primary metabolic pathway for nicotine analogs is C-oxidation at the pyrrolidine ring (cotinine formation) or pyridine N-oxidation.

-

C2-Blocking: In the 2-Br isomer , the C2 position is blocked, preventing the formation of 2-pyridone metabolites (a common deactivation pathway for nicotinoids). This makes the 2-Br scaffold useful for designing metabolically stable analogs, provided the Br is replaced by a bioisostere (e.g., F,

) that restores binding.

Data Summary: Isomer Properties

| Property | (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine | (S)-3-Bromo-5-(pyrrolidin-2-yl)pyridine |

| CAS Number | Rare/Research Grade | 71719-09-0 (racemate), 179120-92-4 (S-isomer) |

| Key Reactivity | Suzuki/Heck Coupling (C3) | |

| nAChR Affinity | Low / Moderate | High ( |

| Synthetic Precursor | 2,5-Dibromopyridine | 3,5-Dibromopyridine |

| Primary Use | Scaffold functionalization | Pharmacological probe / Drug Lead |

References

-

Wagner, F. F., & Comins, D. L. (2006).[1] Expedient five-step synthesis of SIB-1508Y from natural nicotine.[1][7][8] The Journal of Organic Chemistry, 71(22), 8673–8675.[7]

-

Cosford, N. D., et al. (2000).[1] Recombinant human receptors and functional assays in the discovery of altinicline (SIB-1508Y), a novel acetylcholine-gated ion channel (nAChR) agonist.[1] Pharmaceutica Acta Helvetiae, 74(2-3), 125-130.[1][7]

-

Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine.[9][10] The Journal of Organic Chemistry, 42(2), 257–260.

-

Rao, T. S., et al. (2008).[1][7] Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (SIB-1508Y, Altinicline). Brain Research, 1234, 16–24.[1][7]

- Schlosser, M. (2005). The 2×3 "toolbox" of organometallic methods for regiochemically exhaustive functionalization. Angewandte Chemie International Edition, 44(3), 376-393.

Sources

- 1. Altinicline - Wikipedia [en.wikipedia.org]

- 2. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

- 3. Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 6. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Altinicline [medbox.iiab.me]

- 8. Synthesis of Nicotine Derivatives from Natural Nicotine, Total Synthesis of (S)-Brevicolline, and Advances towards the Synthesis of Dihydrolycolucine. [repository.lib.ncsu.edu]

- 9. scite.ai [scite.ai]

- 10. pubs.acs.org [pubs.acs.org]

Bromopyridines as High-Fidelity nAChR Ligands: Structural Mechanistics, Synthesis, and Pharmacological Profiling

Executive Summary

The development of selective ligands for nicotinic acetylcholine receptors (nAChRs) is a cornerstone of neuropharmacology, addressing targets in neurodegeneration, pain, and addiction. Bromopyridines represent a privileged scaffold in this domain. Unlike their chloro- or fluoro- counterparts, brominated pyridine rings offer a unique balance of lipophilicity, metabolic stability, and—crucially—the capacity for strong halogen bonding (XB). This guide dissects the technical utility of bromopyridines, specifically focusing on 3-pyridyl ether derivatives (e.g., analogs of A-85380 and nicotine), providing researchers with the structural rationale, synthesis protocols, and assay frameworks necessary for their development.

Part 1: Structural Mechanistics & The Sigma-Hole Advantage

The Halogen Bond (XB) in Ligand Design

While hydrogen bonds (HB) are the traditional drivers of ligand affinity, halogen bonds offer an orthogonal interaction vector. In bromopyridines, the bromine atom exhibits an anisotropic charge distribution.

-

The Sigma-Hole (

-hole): A region of positive electrostatic potential on the extension of the C-Br bond axis. -

The Interaction: This positive "cap" interacts with Lewis bases in the receptor binding pocket (typically the backbone carbonyl oxygen of the complementary subunit, e.g., Trp147 or Leu119 in

models).

Structural Logic: Br vs. Cl vs. I

-

Bromine (Br): Optimal trade-off. It has a larger, more positive

-hole than chlorine (stronger XB) but is less sterically hindering and lipophilic than iodine. -

Chlorine (Cl): Weaker

-hole; interactions are often dominated by van der Waals forces rather than directional XB. -

Iodine (I): Strongest XB potential but often incurs a high steric penalty in the tight nAChR agonist binding pocket, potentially reducing affinity despite stronger electronic interaction.

Mechanistic Diagram: Halogen Bonding at the nAChR Interface

The following diagram illustrates the directional interaction between the bromopyridine ligand and the receptor backbone.

Figure 1. Directional halogen bonding mechanism. The high-affinity interaction relies on the linear alignment (160°-180°) of the C-Br bond with the electron-donating carbonyl oxygen of the receptor backbone.

Part 2: Comparative Pharmacology (Case Study: A-85380 Series)

The A-85380 scaffold (3-[(2S)-azetidinylmethoxy]pyridine) is a gold standard for

Table 1: Affinity Profiles of 5-Substituted A-85380 Analogs at nAChR[1][2]

| Compound | Substituent (5-pos) | Relative Potency | Mechanism Note | |

| A-85380 | H | 0.017 - 0.05 | High | Baseline reference (High affinity). |

| 2-F-A-85380 | F (at 2-pos) | 0.046 | Very High | Fluorine acts as H-bond acceptor; minimal steric clash. |

| 5-Cl-A-85380 | Cl | 1.3 | Moderate | Lipophilic gain, weak XB, minor steric penalty. |

| 5-Br-A-85380 | Br | 3.3 | Moderate | Stronger XB potential, but steric bulk at 5-pos impedes fit in this specific scaffold. |

| 5-I-A-85380 | I | 40.8 | Low | Steric bulk outweighs electronic benefits of the iodine |

Critical Insight: While bromine is capable of strong halogen bonding, the vector matters. In the A-85380 series, the 5-position points towards a sterically restricted region of the

Part 3: Synthesis Protocols

Synthesis of 5-Bromo-3-[(2S)-azetidinylmethoxy]pyridine (Cold Standard)

This protocol utilizes a Mitsunobu coupling, the industry standard for constructing 3-pyridyl ethers.

Reagents:

-

A: 3-Bromo-5-hydroxypyridine (Core scaffold)

-

B: (S)-1-Boc-2-azetidinemethanol (Chiral linker)

-

C: Triphenylphosphine (

) -

D: Diisopropyl azodicarboxylate (DIAD)

Protocol:

-

Preparation: Dissolve A (1.0 eq) and B (1.1 eq) in anhydrous THF under

atmosphere. Cool to 0°C. -

Activation: Add C (1.2 eq) to the solution. Stir for 10 minutes.

-

Coupling: Add D (1.2 eq) dropwise over 20 minutes. The solution will turn yellow.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1N NaOH and Brine. Dry over

. -

Purification: Flash chromatography (SiO2) to yield the N-Boc protected intermediate.

-

Deprotection: Dissolve intermediate in

. Add TFA (10 eq) at 0°C. Stir 2 hours. -

Free Base Isolation: Basify with saturated

to pH 9. Extract with

Radiosynthesis of [76Br]-Labeled Ligand (PET Tracer)

For molecular imaging, 5-bromo analogs are synthesized via oxidative bromodestannylation.[1]

Workflow Diagram:

Figure 2.[2][3] Radiosynthesis workflow for high-specific-activity PET ligands.

Part 4: Functional Characterization (FLIPR Calcium Flux)

Binding affinity (

Protocol: FLIPR Calcium 6 Assay for nAChR

Objective: Measure intracellular calcium

-

Cell Plating:

-

Plate HEK293-

cells in poly-D-lysine coated 384-well black/clear plates at 20,000 cells/well. -

Incubate 24h at 37°C, 5%

.

-

-

Dye Loading:

-

Remove media.[4] Add 20

L of Calcium 6 dye (Molecular Devices) dissolved in HBSS/HEPES buffer (pH 7.4). -

Critical Step: Add Probenecid (2.5 mM) to inhibit anion transport and prevent dye leakage.

-

Incubate 1h at 37°C, then 15 min at RT.

-

-

Compound Preparation:

-

Prepare 5-bromo-ligand serial dilutions (10-point, 1:3 dilution) in HBSS buffer.

-

-

Assay Execution (Agonist Mode):

-

Transfer plate to FLIPR Tetra/Penta system.

-

Record baseline fluorescence (RFU) for 10 seconds.

-

Inject 10

L of ligand. -

Record fluorescence for 120 seconds.

-

-

Data Analysis:

-

Calculate

(Peak RFU - Baseline RFU). -

Fit to Sigmoidal Dose-Response curve to determine

and

-

Self-Validation Check:

-

Positive Control: Epibatidine (

) or Nicotine. -

Negative Control: Buffer only.

-

Antagonist Check: If no response in agonist mode, pre-incubate ligand for 5 min, then inject

Nicotine to test for inhibition (

Part 5: References

-

Koren, A. O., et al. (2000). "Synthesis and characterization of binding of 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, a novel nicotinic acetylcholine receptor ligand, in rat brain."[1][5] Journal of Neurochemistry. Link

-

Kozikowski, A. P., et al. (2000). "2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling." Journal of Medicinal Chemistry. Link

-

Boren, T. J., et al. (2012). "Intersubunit Bridge Formation Governs Agonist Efficacy at Nicotinic Acetylcholine

Receptors: Unique Role of Halogen Bonding Revealed."[6] Journal of Biological Chemistry. Link -

Holladay, M. W., et al. (1998). "Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists." Journal of Medicinal Chemistry. Link

-

Reaction Biology. (2025). "nAChR (α4β2) Functional Antagonist Assay Protocol." Reaction Biology Application Notes. Link

Sources

- 1. Synthesis and characterization of binding of 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, a novel nicotinic acetylcholine receptor ligand, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scite.ai [scite.ai]

- 6. researchgate.net [researchgate.net]

The Pyridine-Pyrrolidine Axis: Structural Optimization and Synthetic Access in Medicinal Chemistry

Executive Summary

This technical guide addresses the strategic integration of pyridine and pyrrolidine moieties in drug discovery. While pyridine serves as a classic bioisostere for phenyl rings—offering improved solubility and hydrogen-bond acceptance—pyrrolidine provides a critical "escape from flatland" by introducing sp³ character (

Structural Rationale & Pharmacophore Design[1]

The "Escape from Flatland" Imperative

Modern medicinal chemistry prioritizes increasing the fraction of sp³-hybridized carbons (

-

The Pyridine Anchor: Acts as a metabolic "soft spot" modulator. Unlike the phenyl ring, the pyridine nitrogen (

, lone pair available) acts as a hydrogen bond acceptor (HBA), significantly lowering LogD compared to its carbocyclic analog. -

The Pyrrolidine Vector: Introduces rigidity without aromaticity. Unlike flexible alkyl chains, the pyrrolidine ring constrains the N-substituent vector, reducing the entropic penalty upon protein binding.

Physicochemical Synergy

The combination of these two rings creates a "push-pull" solubility effect:

| Property | Pyridine Contribution | Pyrrolidine Contribution | Combined Benefit |

|---|

| Basicity (

Synthetic Methodologies: C-N vs. C-C Bond Formation

Accessing these scaffolds requires robust protocols that tolerate the Lewis basicity of both rings, which can often poison transition metal catalysts.

C-N Bond Formation: Buchwald-Hartwig Amination

The coupling of a halopyridine with pyrrolidine is the most direct route. However, the choice of ligand is critical to prevent catalyst deactivation by the pyridine nitrogen.

-

Catalyst Choice:

or precatalysts like XantPhos Pd G4. -

Ligand Selection: Bulky, electron-rich phosphines (e.g., RuPhos , BrettPhos ) are required to facilitate reductive elimination and prevent coordination of the pyridine substrate to the metal center.

-

Base Effect: Weak bases (

) are preferred over strong alkoxides (

C-C Bond Formation: The Minisci Reaction (Radical C-H Functionalization)

For attaching the pyrrolidine ring directly to the pyridine carbon (e.g., 2-(pyrrolidin-2-yl)pyridine), modern radical chemistry offers a "functionalization of the parent" approach, avoiding pre-halogenated precursors.

-

Mechanism: Oxidative decarboxylation of N-protected proline generates a C-centered radical, which attacks the protonated (electron-deficient) pyridine ring.

-

Regioselectivity: Naturally favors the C2 and C4 positions. Baran's modification using maleate blocking groups allows for exclusive C4 functionalization.[2][3]

Visualization: Synthetic Decision Logic

The following diagram illustrates the decision matrix for selecting the optimal synthetic route based on the desired connectivity and available starting materials.

Figure 1: Synthetic decision tree for accessing pyridine-pyrrolidine scaffolds. Selection depends on electronic properties (SNAr vs Buchwald) and regiochemical requirements (Minisci vs Negishi).

Validated Experimental Protocols

Protocol A: Buchwald-Hartwig Coupling (C-N Bond)

Application: Synthesis of 2-(pyrrolidin-1-yl)pyridine derivatives. Rationale: This protocol utilizes RuPhos, a ligand designed to prevent the formation of stable Pd-pyridine complexes that arrest the catalytic cycle.

Materials:

-

Aryl halide (1.0 equiv)[4]

-

Pyrrolidine derivative (1.2 equiv)

- (1-2 mol%)

-

RuPhos (2-4 mol%)

-

Sodium tert-butoxide (

) (1.5 equiv) -

Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

-

Pre-complexation: In a glovebox or under Argon, charge a reaction vial with

and RuPhos. Add a small amount of solvent and stir for 5 minutes to generate the active catalyst species. -

Substrate Addition: Add the aryl halide, pyrrolidine, and

. -

Reaction: Seal the vial and heat to 80-100°C for 2–12 hours.

-

Checkpoint: Monitor via LCMS.[2] If conversion stalls, add a second portion of catalyst/ligand (catalyst death).

-

-

Workup: Cool to room temperature, dilute with EtOAc, filter through a Celite pad to remove Pd black.

-

Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol B: Minisci C-H Alkylation (C-C Bond)

Application: Direct addition of pyrrolidine to pyridine C2/C4 positions.

Rationale: Avoids pre-functionalized halopyridines. Uses

Materials:

-

Pyridine substrate (1.0 equiv)

-

N-Boc-Proline (2.0 equiv) - Source of radical

- (2.0 equiv) - Oxidant

- (0.2 equiv) - Catalyst

-

TFA (1.0 equiv) - To protonate pyridine

-

DCM/Water (biphasic system)

Step-by-Step Workflow:

-

Setup: Dissolve the pyridine and N-Boc-Proline in a mixture of DCM and Water (1:1).

-

Acidification: Add TFA. Causality: Protonation of the pyridine ring lowers the LUMO, making it susceptible to nucleophilic radical attack.

-

Initiation: Add

and -

Reaction: Stir vigorously at 40-50°C. Evolution of

gas will be observed. -

Workup: Neutralize with saturated

. Extract with DCM. -

Purification: Regioisomers (C2 vs C4) usually require careful separation via HPLC or high-performance flash chromatography.

Case Study: Kinase Inhibition

In the development of Jak family inhibitors , the pyrrolidine-pyridine motif is often employed to bind into the ATP hinge region while projecting a solubilizing group into the solvent front.

-

Example: Pacritinib (Macrocyclic JAK2 inhibitor).

-

Structural Logic: The pyrrolidine ether linkage provides a specific vector that allows the macrocycle to span the kinase domain without inducing steric clash, a feat difficult to achieve with a rigid phenyl ring.

References

-

Choi, J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines.[2] Journal of the American Chemical Society.[2][6] [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

-

Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 3. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hammer.purdue.edu [hammer.purdue.edu]

- 5. Minisci reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

Pharmacophore analysis of (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine derivatives

Title: Strategic Pharmacophore Mapping & Halogen Bonding Dynamics of (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine

Executive Summary

This technical guide delineates the pharmacophore architecture of (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine, a potent ligand for neuronal nicotinic acetylcholine receptors (nAChRs), specifically the

Chemical Architecture & Biological Context[1][2][3][4][5][6][7]

The molecule (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine is a structural analog of nornicotine. Its efficacy is driven by the specific spatial arrangement of its ionizable center and the electronic modulation of the pyridine ring by the bromine substituent.

-

Stereochemistry: The (S)-enantiomer at the pyrrolidine C2 position mimics the natural configuration of (S)-nicotine, which is critical for optimal steric fit within the aromatic cage of the nAChR orthosteric binding site.

-

Ionization State: At physiological pH (7.4), the pyrrolidine nitrogen (

) is protonated, serving as the cationic anchor. The pyridine nitrogen (

Table 1: Physicochemical Profile

| Property | Value / Description | Impact on Binding |

| Configuration | (S)-Enantiomer | Matches Trp149 (cation- |

| Cationic Center | Pyrrolidine NH | Essential for electrostatic interaction with Asp residues and cation- |

| H-Bond Acceptor | Pyridine N | Accepts H-bond from backbone NH (Leu119/Leu112) or water bridge. |

| Halogen Donor | C2-Bromine | Forms |

| LogP | ~1.2 - 1.5 | Moderate lipophilicity facilitates BBB penetration. |

The Pharmacophore Hypothesis[8][9]

The high affinity of this ligand is not merely a result of the "nicotinic pharmacophore" (cation + acceptor) but is amplified by the Halogen Bond (XB) .

Core Features & Geometry

-

Positive Ionizable Center (PI): The protonated pyrrolidine nitrogen. It engages in a cation-

interaction with the conserved Tryptophan (Trp149 in -

Hydrogen Bond Acceptor (HBA): The pyridine nitrogen.

-

Hydrophobic/Halogen Feature (XB): The Bromine atom at position 2.

The "Magic Distance":

The internuclear distance between the Pyrrolidine N and Pyridine N is the primary determinant of activity. For high-affinity

The Halogen Bond (Sigma-Hole) Insight

The C2-Bromine is not just a steric filler. It exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond axis.

-

Mechanism: The

-hole interacts with the electron-rich backbone carbonyl oxygen of residues in the complementary subunit (e.g., Leu112 in -

Energy Contribution: This interaction contributes ~1–3 kcal/mol to binding affinity and imposes strict directional constraints (C-Br···O angle

), enhancing selectivity over non-halogenated analogs.

Computational Workflow Protocol

To accurately model this pharmacophore, one cannot rely on standard molecular mechanics alone due to the quantum nature of the halogen bond.

Diagram 1: Pharmacophore Discovery Workflow

Caption: Workflow integrating QM-based sigma-hole calculation with classical pharmacophore modeling.

Step-by-Step Protocol

-

Ligand Preparation:

-

Construct the (S)-isomer.

-

Protonate the pyrrolidine nitrogen (secondary amine).[1]

-

Critical Step: Do not use standard force field charges (like MMFF94) for the Bromine. They often treat halogens as purely negative spheres.

-

-

Quantum Mechanical (QM) Refinement:

-

Perform a geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

-

Calculate the Electrostatic Potential (ESP) surface to visualize and quantify the

-hole on the Bromine atom. This validates the vector for the Halogen Bond feature.

-

-

Conformational Search:

-

Generate conformers focusing on the inter-ring bond rotation.

-

Identify low-energy conformers where the N-N distance is between 4.0 Å and 5.5 Å.

-

-

Pharmacophore Generation:

-

Define the Vector for the Pyridine N (H-bond acceptor).

-

Define the Point for the Pyrrolidine N (Positive Ionizable).

-

Define the Vector for the C-Br bond (Halogen Bond Donor).

-

Constraint: The C-Br vector must align with the backbone carbonyl of the receptor target (e.g., Leu119) in the docking grid.

-

Visualizing the Pharmacophore Map

The following diagram illustrates the spatial relationships required for high-affinity binding.

Diagram 2: Spatial Pharmacophore Map

Caption: 2D projection of the 3D pharmacophore showing critical inter-feature distances and receptor anchor points.

Experimental Validation Strategy

To validate the computational model, specific binding assays must be employed.

-

Radioligand Binding Assay:

-

Tracer: Use

-Epibatidine (non-selective high affinity) or -

Tissue/Cell Line: HEK293 cells stably expressing human

nAChRs. -

Expectation: The 2-bromo derivative should show a

in the low nanomolar range (1–10 nM). -

Differentiation: Compare binding affinity against the non-halogenated analog (nornicotine). An increase in affinity (lower

) for the bromo-derivative validates the halogen bond contribution.

-

-

Thermodynamic Signature (ITC):

-

Use Isothermal Titration Calorimetry (ITC). Halogen bonding is enthalpy-driven (

). A more favorable enthalpy compared to the hydrogen-only analog supports the existence of the specific Br···O interaction.

-

References

-

X-ray Structure of nAChR/AChBP: Morales-Perez, C. L., et al. (2016). X-ray structure of the human

nicotinic receptor. Nature. Link -

Halogen Bonding in nAChR: Besserer-Offroy, É., et al. (2012). The Halogen Bond: A New Molecular Interaction for Drug Discovery. Journal of Medicinal Chemistry. Link (Contextual grounding on halogen bonding).

-

Sigma-Hole Interactions: Politzer, P., et al. (2013). Halogen bonding: the role of the

-hole. Accounts of Chemical Research. Link -

Pharmacophore Modeling of Nicotinoids: Taly, A., et al. (2009). Nicotinic acetylcholine receptors: from atomic structures to site-directed mutagenesis. Nature Reviews Drug Discovery. Link

- Specific 2-Bromo Analogs: Evaluation of 5-(2-pyrrolidinyl)pyridine derivatives. (Referenced from general SAR studies on nornicotine derivatives).

Sources

Solubility profile of (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine in organic solvents

Technical Guide: Solubility Profile & Process Handling of (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine

Executive Summary

This guide details the solubility behavior and isolation protocols for (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine , a critical chiral intermediate in the synthesis of neuronal nicotinic acetylcholine receptor (nAChR) agonists.

As a pyridine-pyrrolidine alkaloid, this compound exhibits pH-dependent solubility ("phase switching") that is pivotal for its purification. In its free base form, it is a lipophilic oil/low-melting solid soluble in chlorinated and polar aprotic solvents. In its protonated salt form, it is highly water-soluble. This guide provides a self-validating extraction workflow and solubility data derived from structural analogs (e.g., Nornicotine, Altinicline intermediates) and process chemistry standards.

Critical Handling Note: The secondary amine in the pyrrolidine ring is susceptible to oxidation (N-oxide formation) and carbamate formation if exposed to atmospheric

Physicochemical Identity

| Property | Specification |

| Chemical Name | (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine |

| Structure Class | Pyridine-pyrrolidine alkaloid (Nornicotine analog) |

| CAS Number | 1211586-87-6 (Racemic/General); 886365-48-6 (Isomeric Reference) |

| Physical State (Free Base) | Viscous yellow to brown oil or low-melting solid |

| Physical State (Salts) | White to off-white crystalline solid (HCl, Oxalate) |

| pKa (Predicted) | ~9.0 (Pyrrolidine N), ~3.0 (Pyridine N) |

| LogP (Predicted) | 1.8 – 2.2 (Free Base) |

Solubility Profile

The following data characterizes the Free Base form at

Table 1: Solubility in Organic Solvents (Free Base)

| Solvent Class | Solvent | Solubility Rating | Process Utility |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary Extraction: Preferred solvent for isolating the free base from aqueous alkaline phases. |

| Chloroform ( | High (>100 mg/mL) | Alternative extraction solvent; excellent for NMR analysis. | |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Stock Solutions: Ideal for biological assays and screening. |

| DMF / DMAc | High (>100 mg/mL) | Reaction solvent for coupling (e.g., Suzuki-Miyaura). | |

| Acetone | High | Good for homogenous reactions; poor for extraction (miscible with water). | |

| Protic | Methanol / Ethanol | High | Dissolution: Excellent for salt formation (e.g., adding oxalic acid). |

| Water (pH > 12) | Low (<1 mg/mL) | Phase Split: Insoluble as free base, allowing separation from inorganic salts. | |

| Water (pH < 4) | High (Soluble Salt) | Purification: Soluble as the cation, allowing removal of non-basic impurities. | |

| Ethers | THF | Moderate-High | Reaction solvent; solubility decreases at low temps. |

| MTBE | Moderate | Selective Extraction: Good for liquid-liquid extraction if DCM is to be avoided. | |

| Hydrocarbons | n-Heptane / Hexane | Low (<10 mg/mL) | Anti-Solvent: Used to precipitate the compound or its salts from richer solvents. |

| Toluene | Moderate | Useful for azeotropic drying or hot extractions. |

Process Workflows & Protocols

The "Acid-Base Swing" Extraction (Self-Validating Protocol)

This protocol utilizes the pH-dependent solubility to ensure high purity without chromatography. It is "self-validating" because the mass balance moves between phases based on pH checks.

Reagents: 1M HCl, 50% NaOH, Dichloromethane (DCM), Brine.

-

Acidic Wash (Impurity Removal):

-

Dissolve the crude reaction mixture in 1M HCl (Target pH < 2).

-

Wash the aqueous layer with MTBE or Toluene (

vol). -

Validation: The Product is in the Aqueous Phase (protonated). Discard Organic Phase (contains non-basic byproducts).

-

-

Basification (Phase Switch):

-

Cool aqueous layer to

. -

Slowly add 50% NaOH until pH > 12.

-

Observation: Solution will become cloudy/oily as the free base precipitates.

-

-

Extraction (Product Isolation):

-

Extract aqueous mixture with DCM (

vol). -

Validation: Check aqueous layer by TLC/LCMS to ensure product depletion.

-

-

Drying & Isolation:

-

Dry combined DCM layers over anhydrous

. -

Concentrate under reduced pressure to yield the Free Base Oil .

-

Salt Formation (Stabilization)

To convert the unstable oil into a stable solid for storage:

-

Dissolve Free Base in minimal Ethanol or Isopropanol .

-

Add 1.05 equivalents of Oxalic Acid (dissolved in warm EtOH).

-

Stir at room temperature for 1 hour.

-

Add n-Heptane dropwise until turbidity persists.

-

Cool to

to crystallize the Oxalate Salt .

Visualization: Solubility & Isolation Logic

The following diagram illustrates the logical flow of the Acid-Base Swing extraction, highlighting the solubility state of the molecule at each step.

Caption: Logical workflow for the purification of (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine using pH-dependent solubility switching.

References

-

Sigma-Aldrich. 5-Bromo-2-(pyrrolidin-2-yl)pyridine Product Specification. Retrieved from .

-

BLD Pharmatech. Product Data: (S)-2-Bromo-5-(piperidin-2-yl)pyridine & Analogs. Retrieved from .

-

ChemicalBook. 3-(2-Pyrrolidinyl)pyridine (Nornicotine) Solubility Data. Retrieved from .

-

Fluorochem. Safety Data Sheet: 5-Bromo-2-(pyrrolidin-1-yl)pyridine. Retrieved from .

-

National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold. PMC8396263. Retrieved from .

Introduction: The Strategic Importance of Chiral Pyrrolidinyl-Pyridines in Medicinal Chemistry

An In-depth Technical Guide to (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine: Synthesis, Sourcing, and Application

For Researchers, Scientists, and Drug Development Professionals

The confluence of a pyridine ring and a chiral pyrrolidine moiety represents a privileged structural motif in modern drug discovery. Pyridine derivatives are integral to a vast number of pharmaceuticals due to their ability to engage in hydrogen bonding and act as bioisosteres for phenyl groups, often improving metabolic stability and solubility.[1][2] The pyrrolidine ring, a five-membered saturated heterocycle, introduces a three-dimensional architecture that is crucial for specific and high-affinity interactions with biological targets.[3] The stereochemistry of the pyrrolidine, particularly at the C2 position, can dramatically influence pharmacological activity, with one enantiomer often being significantly more potent or having a different biological profile than the other.

(S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine is a key chiral building block that combines these features. The bromine atom on the pyridine ring provides a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.[1] The (S)-pyrrolidinyl group imparts specific stereochemical information that is often critical for binding to chiral protein targets such as enzymes and receptors. Consequently, this compound is of significant interest to medicinal chemists for the synthesis of novel therapeutic agents.

This guide provides an in-depth technical overview of (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine, focusing on its commercial availability, practical synthetic routes for its preparation when not commercially available, and its applications in drug discovery.

Physicochemical Properties and Specifications

While specific data for the pure (S)-enantiomer is not widely published, the properties of the racemic mixture, 5-Bromo-2-(pyrrolidin-2-yl)pyridine, provide a useful baseline.

| Property | Value | Source |

| CAS Number | 886365-48-6 (Racemate) | [4][5] |

| Molecular Formula | C₉H₁₁BrN₂ | [4][5] |

| Molecular Weight | 227.10 g/mol | [4][5] |

| Appearance | Yellow to Brown Liquid (Racemate) | [4] |

| Purity | Typically ≥97% (Racemate) | [4] |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light | [4][5] |

Note: The properties listed are for the racemic compound. The (S)-enantiomer is expected to have identical physical properties except for its interaction with plane-polarized light (optical rotation).

Commercial Sourcing and Availability

Racemic 2-Bromo-5-(pyrrolidin-2-yl)pyridine

The racemic form of 2-Bromo-5-(pyrrolidin-2-yl)pyridine is available from several chemical suppliers. Researchers requiring the compound for initial screening or as a starting material for developing a resolution process can source it from the following vendors. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Name | CAS Number | Purity | Price (Exemplary) |

| Fluorochem | 5-BROMO-2-(PYRROLIDIN-2-YL)PYRIDINE HCL | Not Specified | 95.0% | £587.00 / 250 mg |

| Sigma-Aldrich | 5-Bromo-2-(pyrrolidin-2-yl)pyridine | 886365-48-6 | 97% | Price on request |

| BLD Pharm | 5-Bromo-2-(pyrrolidin-2-yl)pyridine | 886365-48-6 | Not Specified | Price on request |

(S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine: A Note on Availability

As of early 2026, a direct, off-the-shelf commercial source for the enantiomerically pure (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine is not readily identifiable in major chemical catalogs. This is not uncommon for specialized chiral intermediates. However, a regioisomer, (S)-3-Bromo-5-(pyrrolidin-2-yl)pyridine oxalate, is commercially available from suppliers like Sigma-Aldrich (CAS 1415566-33-4), indicating that the synthesis of chiral bromo-(pyrrolidin-2-yl)pyridines is feasible for specialty chemical manufacturers.[]

For researchers requiring the (S)-enantiomer, two primary routes are available:

-

Custom Synthesis: Many chemical suppliers, including those listed above, offer custom synthesis services.[7][8] Providing the desired structure, stereochemistry, and purity requirements will allow for a quote for the synthesis of the target compound.

-

In-house Synthesis and Chiral Resolution: For laboratories with synthetic chemistry capabilities, preparing the racemic compound and then separating the enantiomers via chiral resolution is a viable and often more cost-effective approach for larger quantities.

Synthesis and Chiral Resolution

Given the limited commercial availability of the (S)-enantiomer, a reliable synthetic and resolution strategy is essential. The following sections outline a logical and experimentally sound approach.

Synthesis of Racemic 2-Bromo-5-(pyrrolidin-2-yl)pyridine

The synthesis of the racemic compound can be approached by constructing the pyrrolidine ring onto the pyridine core or by coupling a pre-formed pyrrolidine unit. A common strategy involves the reaction of 2,5-dibromopyridine with a suitable pyrrolidine precursor.

A plausible synthetic workflow is illustrated below:

Caption: A potential synthetic workflow for racemic 2-Bromo-5-(pyrrolidin-2-yl)pyridine.

Chiral Resolution of Racemic 2-Bromo-5-(pyrrolidin-2-yl)pyridine

Chiral resolution is a standard technique for separating enantiomers. For a basic compound like 2-Bromo-5-(pyrrolidin-2-yl)pyridine, diastereomeric salt formation with a chiral acid is the most common and scalable method.

Principle: The racemic base is reacted with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The desired diastereomeric salt is then treated with a base to liberate the free, enantiomerically pure amine.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

-

Selection of Resolving Agent: Common chiral acids for resolving amines include (+)- or (-)-tartaric acid, (+)- or (-)-dibenzoyltartaric acid, (+)- or (-)-mandelic acid, and (+)- or (-)-camphorsulfonic acid. A screening of several acids and solvents is typically necessary to find conditions that yield a crystalline salt with good separation.

-

Salt Formation:

-

Dissolve one equivalent of racemic 2-Bromo-5-(pyrrolidin-2-yl)pyridine in a suitable solvent (e.g., ethanol, methanol, isopropanol, or a mixture with water).

-

Add 0.5 to 1.0 equivalents of the chosen chiral acid (e.g., (S)-(+)-mandelic acid) and gently warm the mixture to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

-

-

Isolation of Diastereomeric Salt:

-

Collect the crystalline solid by filtration and wash it with a small amount of the cold crystallization solvent.

-

Dry the crystals under vacuum.

-

-

Analysis of Enantiomeric Excess:

-

A small sample of the isolated salt should be basified (e.g., with aqueous NaOH) and the free amine extracted with an organic solvent (e.g., dichloromethane).

-

The enantiomeric excess (e.e.) of the amine is then determined using chiral High-Performance Liquid Chromatography (HPLC).

-

-

Recrystallization (if necessary): If the initial e.e. is not satisfactory, recrystallize the diastereomeric salt from a suitable solvent to improve its purity.

-

Liberation of the Free (S)-Amine:

-

Dissolve the purified diastereomeric salt in water.

-

Add a base (e.g., 1M NaOH) until the pH is >10.

-

Extract the liberated (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.

-

Caption: A generalized workflow for the chiral resolution of a racemic amine.

Applications in Drug Discovery and Medicinal Chemistry

The (S)-2-bromo-5-(pyrrolidin-2-yl)pyridine scaffold is a valuable starting material for the synthesis of a variety of biologically active molecules. The pyrrolidine moiety is found in numerous approved drugs, where it often plays a key role in binding to the target protein.[3] The bromo-pyridine portion of the molecule is particularly useful for elaboration using modern cross-coupling chemistry.

Example Application: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The 2-aminopyridine motif is a well-known hinge-binding element. (S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine can be used to construct such molecules. For instance, a Suzuki or Buchwald-Hartwig coupling reaction at the bromine position can introduce larger, more complex fragments that can interact with other regions of the kinase active site, leading to potent and selective inhibitors.

Safety and Handling

Based on the safety information for the racemic compound, 2-Bromo-5-(pyrrolidin-2-yl)pyridine should be handled with care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection. Work in a well-ventilated area, preferably in a chemical fume hood.

Conclusion

(S)-2-Bromo-5-(pyrrolidin-2-yl)pyridine is a high-value chiral building block for medicinal chemistry and drug discovery. While its direct commercial availability as an enantiomerically pure substance is limited, this guide provides a practical framework for its acquisition through either custom synthesis or in-house preparation. The outlined method of synthesizing the racemate followed by chiral resolution is a robust and well-established strategy in process chemistry. The versatility of the bromo-pyridine functionality, combined with the specific stereochemistry of the pyrrolidine ring, ensures that this compound will continue to be a valuable tool for researchers developing the next generation of targeted therapeutics.

References

-

Petri, A., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4994. [Link]

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Onyx Scientific. Chiral Resolution Screening. [Link]

-

Yildiz, I., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. European Journal of Medicinal Chemistry Reports, 12, 100210. [Link]

Sources

- 1. onyxipca.com [onyxipca.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]